Estetrol - 16127-99-4

Estetrol

Catalog Number: EVT-8169850
CAS Number: 16127-99-4
Molecular Formula: C18H24O4
Molecular Weight: 304.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Estetrol is a 3-hydroxy steroid that is 17beta-estradiol which has been substituted at the 15alpha and 16alpha positions by two additional hydroxy groups. It is a natural estrogen produced exclusively during pregnancy by the fetal liver. It has a role as an estrogen, an estrogen receptor agonist, a human metabolite, a human xenobiotic metabolite and an oral contraceptive. It is a 3-hydroxy steroid, a 17beta-hydroxy steroid, a 16alpha-hydroxy steroid, a 15alpha-hydroxy steroid and a steroid hormone. It derives from a hydride of an estrane.
Naturally or synthetically produced steroid estrogens have a wide range of pharmaceutical uses ranging from hormonal contraception to the treatment of menopausal symptoms. Estetrol (E4) is a native estrogen occurring naturally during pregnancy, but can be synthesized from a plant source and used for contraception. It is more potent and is safer than the synthetic estrogen ethinylestradiol (EE2) found in 97% of oral contraceptive pills, reducing the environmental accumulation of unwanted endocrine disrupting chemicals (EDCs) that often lead to harmful epigenetic effects. On April 15 2021, Mayne Pharma Group Limited and Mithra Pharmaceuticals were granted FDA approval for the oral contraceptive Estelle/Nextstellis, a combination of [drospirenone] and estetrol. Estetrol is the first new estrogen introduced to the USA in over 50 years and is the first approved estetrol product in the world. The combination of drospirenone and estetrol offers a new choice with a favourable safety profile for women seeking contraceptive therapy. In Canada, Nextstellis was approved for use in March 2021; it was developed by Mithra and is marketed by Searchlight Pharma.
Estetrol anhydrous is an Estrogen. The mechanism of action of estetrol anhydrous is as an Estrogen Receptor Agonist.
Therapeutic Estetrol is a synthetic steroid similar or identical to endogenous estetrol, a short-acting estrogen with both agonistic and antagonistic estrogen receptor activity. Administered orally, therapeutic estetrol binds to the estrogen receptor and as a selective estrogen receptor modulator (SERM) exhibits estrogen agonism in certain tissues and estrogen antagonism in others. Displaying weak estrogen activity in the uterus, estetrol acts as an estrogen antagonist in breast tissue. Produced solely by the human fetal liver, endogenous estetrol is the primary estrogen metabolite of estrogen biosynthesis in the human fetal liver.
A metabolite of ESTRIOL with a 15-alpha-hydroxyl group. Estetrol can be converted from estriol sulfate or DEHYDROEPIANDROSTERONE SULFATE by the fetal-placental unit.
Source and Classification

Estetrol, chemically known as estra-1,3,5(10)-trien-3,15α,16α,17β-tetraol, is primarily derived from the fetal liver during human pregnancy. Its biosynthesis involves the conversion of estradiol through a phenolic pathway, which highlights its natural origin and relevance in reproductive biology . This compound is classified as a steroid hormone and is recognized for its selective estrogen receptor modulating properties.

Synthesis Analysis

The synthesis of estetrol has evolved significantly over the years. Traditional methods often relied on complex multi-step processes involving estrone derivatives. Recent advancements have introduced more efficient synthetic routes that utilize continuous flow techniques and metal-free reactions to enhance yield and reduce byproduct formation.

One notable method involves the thermolysis of a sulfoxide derivative of estrone, which allows for high space-time yields. Under optimized conditions, this approach can achieve yields of 1.13 kg L1^{-1} h1^{-1} for key intermediates necessary for estetrol production . Additionally, patents detail various synthetic pathways that leverage different starting materials and reaction conditions to produce estetrol efficiently .

Molecular Structure Analysis

Estetrol's molecular structure comprises four fused rings characteristic of steroid compounds, with specific hydroxyl groups at positions 3, 15, 16, and 17. The stereochemistry of these positions is crucial for its biological activity. The compound's molecular formula is C18_{18}H24_{24}O4_{4}, and it exhibits a molecular weight of approximately 300.39 g/mol . The presence of multiple hydroxyl groups contributes to its solubility and interaction with estrogen receptors.

Chemical Reactions Analysis

Estetrol participates in various chemical reactions typical of steroid compounds. These include:

  • Hydroxylation: The introduction of hydroxyl groups at specific positions enhances its solubility and biological activity.
  • Reduction Reactions: Estetrol can undergo reduction to form less active metabolites.
  • Conjugation Reactions: It may also form conjugates with glucuronic acid or sulfate, which can affect its pharmacokinetics and excretion profiles.

These reactions are essential for understanding its metabolism and therapeutic efficacy .

Mechanism of Action

Estetrol acts primarily through binding to estrogen receptors alpha and beta. It modulates gene expression related to reproductive functions, vascular health, and bone density. Notably, estetrol has been shown to influence nitric oxide synthesis in endothelial cells, suggesting a role in vascular function regulation. Its effects are concentration-dependent; lower concentrations may enhance nitric oxide production while higher concentrations can inhibit it . This dual action highlights its potential as a selective estrogen receptor modulator.

Physical and Chemical Properties Analysis

Estetrol exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited water solubility due to its hydrophobic steroid structure.
  • Stability: The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature.
  • Melting Point: Estetrol typically melts at approximately 220°C.
  • pKa Values: The compound's ionization properties are influenced by the hydroxyl groups, which can affect its interaction with biological targets.

These properties play a significant role in determining how estetrol behaves in biological systems and its suitability for therapeutic applications .

Applications

Estetrol is primarily used in hormonal contraception as part of combined oral contraceptive formulations. Its approval by regulatory bodies such as the European Medicines Agency and the United States Food and Drug Administration marks it as a significant advancement in contraceptive options . Additionally, research indicates potential applications in managing menopausal symptoms due to its favorable side effect profile compared to traditional estrogens.

Furthermore, ongoing studies explore estetrol's role in cardiovascular health and its potential benefits during pregnancy, given its natural biosynthesis during this period . This positions estetrol as a versatile compound with promising implications across various fields of medicine.

Introduction to Estetrol in Endogenous and Therapeutic Contexts

Historical Discovery and Revival in Pharmacological Research

Estetrol (Estetrol), a natural estrogenic steroid, was first isolated in 1965 by Egon Diczfalusy at the Karolinska Institute through investigations of estradiol metabolism in infants [1] [6]. Initially termed "estetrol" due to its four hydroxyl groups, early studies characterized it as a weak estrogen with moderate affinity for estrogen receptors (approximately 5% of estradiol’s binding capacity) [3] [6]. Research during the 1960s–1980s explored its potential as a fetal well-being biomarker but was abandoned due to significant interindividual variability in maternal concentrations [1] [6].

A pivotal revival occurred in 2001 when Herjan Coelingh Bennink’s team at Pantarhei Bioscience reinvestigated its pharmacological properties. Critical studies revealed Estetrol’s uniquely high oral bioavailability (70–80%) and extended plasma half-life (~28 hours)—distinct advantages over estradiol (5% bioavailability) and other natural estrogens [3] [5] [7]. Johnson & Johnson briefly pursued development for menopausal hormone therapy but discontinued efforts post-Women’s Health Initiative findings. By 2008, Estetrol re-emerged as a candidate for combined oral contraceptives, culminating in the 2022 approval of Estetrol/drospirenone formulations [3] [7] [10].

Table 1: Key Milestones in Estetrol Research

YearEventSignificance
1965Isolation by DiczfalusyIdentification as a novel fetal estrogen
1970sBiomarker investigationsAbandoned due to variable pregnancy concentrations
2001Pharmacokinetic re-evaluationDiscovery of high oral bioavailability and half-life
2008Preclinical ovulation inhibition studiesValidation for contraceptive applications
2022Global contraceptive approvalsMarket introduction (Nextstellis®, Drovelis®)

Physiological Occurrence: Fetal Synthesis and Maternal-Fetal Dynamics

Estetrol is exclusively synthesized by the human fetal liver during pregnancy via sequential hydroxylation of estradiol and estriol by the enzymes 15α-hydroxylase and 16α-hydroxylase [1] [6]. These enzymes are expressed solely during fetal development, making Estetrol a pregnancy-specific hormone undetectable in non-pregnant individuals [6] [8]. Biosynthesis begins at approximately 9 weeks of gestation, with concentrations rising exponentially through the third trimester [6].

Fetal plasma Estetrol levels reach 10–20 ng/mL near term, dwarfing maternal concentrations (1–1.2 ng/mL) [1] [6]. This gradient facilitates placental transfer from fetus to mother, where Estetrol accumulates without significant metabolism. Unlike other estrogens, Estetrol undergoes minimal hepatic processing; >75% is excreted in maternal urine as glucuronidated or sulfated conjugates without reconversion to estriol or estradiol [6] [7] [10]. This metabolic stability contributes to its functional role as a terminal estrogen metabolite.

Table 2: Physiological Estetrol Concentrations in Human Pregnancy

CompartmentConcentration RangeTiming
Fetal Plasma10–20 ng/mLThird trimester
Maternal Plasma1.0–1.2 ng/mLTerm
Amniotic Fluid0.5–2.0 ng/mLMid to late pregnancy
Maternal UrineExponentially risingWeeks 20–40

Emergence as a Novel Therapeutic Agent in Women’s Health

Estetrol’s therapeutic value stems from its unique mechanism as a Natural Estrogen with Selective Tissue action (NEST). It activates nuclear estrogen receptor alpha but antagonizes membrane-bound estrogen receptor alpha—a duality absent in other estrogens [1] [4] [5]. This confers tissue-specific effects:

  • Agonist Activity: In bone, vagina, and brain, Estetrol mimics estradiol, increasing bone mineral density in rat models and alleviating menopausal vulvovaginal atrophy in clinical trials [2] [9].
  • Antagonist Activity: In breast tissue, Estetrol suppresses estradiol-induced proliferation. In vitro studies demonstrate inhibition of T47-D breast cancer cell migration and matrix invasion by blocking moesin phosphorylation and actin remodeling [4] [5].

Clinical development accelerated with phase III trials for contraception (2015–2021). Estetrol (15 mg)/drospirenone achieved Pearl Indices of 0.44–2.65, confirming efficacy comparable to ethinylestradiol formulations but with superior metabolic stability [1] [7] [10]. For menopause, phase II studies showed 2–40 mg/day doses improved vaginal maturation indices and reduced hot flashes, with endometrial safety at ≤2 mg [2] [9]. Emerging applications include prostate cancer and neuroprotection, expanding its therapeutic footprint [5] [8].

Table 3: Pharmacological Profile of Estetrol vs. Reference Estrogens

PropertyEstetrolEstradiolEthinylestradiol
Oral Bioavailability70–80%~5%40–60%
Half-life18–60 hours12–20 hours10–25 hours
SHBG BindingMinimalModerateHigh
Impact on Liver EnzymesNegligibleModerateSevere
Breast Cell ProliferationAntagonisticAgonisticAgonistic

Table 4: Clinical Outcomes in Key Estetrol Trials

IndicationDose/RegimenEfficacy EndpointReference
Contraception15 mg Estetrol + 3 mg drospirenonePearl Index: 0.29–2.65 pregnancies/100 woman-years [1] [7]
Menopause (Vasomotor)10–20 mg/day Estetrol60–70% reduction in hot flush frequency [2] [9]
Menopause (Vaginal)2 mg/day EstetrolShift from parabasal to superficial vaginal cells [2]
Breast Cancer20–40 mg/day (ongoing)Induction of tumor apoptosis (preliminary) [3] [5]

Properties

CAS Number

16127-99-4

Product Name

Estetrol

IUPAC Name

(8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1

InChI Key

AJIPIJNNOJSSQC-NYLIRDPKSA-N

SMILES

CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H]([C@H]([C@@H]2O)O)O)CCC4=C3C=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.